molecular formula C7H5N5S B14688830 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate CAS No. 35186-71-1

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate

Cat. No.: B14688830
CAS No.: 35186-71-1
M. Wt: 191.22 g/mol
InChI Key: PALCIUIRKDXNSD-UHFFFAOYSA-N
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Description

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with acetoacetic ester in the presence of a catalyst such as zinc chloride (ZnCl2) or acetic acid. The reaction is carried out in supercritical carbon dioxide at temperatures ranging from 150 to 190°C . This method is preferred due to its high yield and environmentally friendly conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of supercritical carbon dioxide as a solvent also reduces the need for hazardous organic solvents, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making it a potential anticancer agent . The compound can also disrupt the cell membrane integrity of microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate stands out due to its thiocyanate group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

CAS No.

35186-71-1

Molecular Formula

C7H5N5S

Molecular Weight

191.22 g/mol

IUPAC Name

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl) thiocyanate

InChI

InChI=1S/C7H5N5S/c1-5-2-6(13-3-8)12-7(11-5)9-4-10-12/h2,4H,1H3

InChI Key

PALCIUIRKDXNSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)SC#N

Origin of Product

United States

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